4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Lipophilicity Drug-likeness Physicochemical profiling

This compound is a SAR probe to evaluate the impact of ortho-chloro/meta-methyl substitution on xanthine oxidase (XO) inhibitory potency. Published SAR shows >3-fold IC50 sensitivity to aryl substituent choice (class IC50 range: 0.71–2.25 μM). Procurement enables generation of first-in-class SAR data for this substitution pattern, with potential IP advantages. For matched-pair analysis, co-procure with an N1-acetamide-urea analog (holding the 3-chloro-2-methylphenyl pharmacophore constant) to dissect linker effects on target binding and ADME.

Molecular Formula C13H12ClN3O4
Molecular Weight 309.71
CAS No. 895650-44-9
Cat. No. B2614994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
CAS895650-44-9
Molecular FormulaC13H12ClN3O4
Molecular Weight309.71
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)OC)C(=O)OC
InChIInChI=1S/C13H12ClN3O4/c1-7-8(14)5-4-6-9(7)17-11(13(19)21-3)10(15-16-17)12(18)20-2/h4-6H,1-3H3
InChIKeyORAWWIMBMQKOJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 895650-44-9): Structural Identity and Compound Class Profile for Research Procurement


4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 895650-44-9; molecular formula C₁₃H₁₂ClN₃O₄; MW 309.71) is a fully substituted 1,2,3-triazole derivative bearing dimethyl ester groups at the 4- and 5-positions and a 3-chloro-2-methylphenyl substituent at N1 . The compound belongs to the 1-aryl-1H-1,2,3-triazole-4,5-dicarboxylate family, a class recognized for diverse bioactivities including xanthine oxidase inhibition, indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, and antimicrobial effects [1][2]. Its synthesis typically proceeds via 1,3-dipolar cycloaddition between a substituted phenyl azide and dimethyl acetylenedicarboxylate (DMAD), a well-established click-chemistry route that provides reliable access to the 4,5-dicarboxylate scaffold .

Why 4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate Cannot Be Interchanged with Other 1-Aryl-Triazole-4,5-Dicarboxylates


Within 1-aryl-1H-1,2,3-triazole-4,5-dicarboxylates, the identity, position, and electronic character of aryl substituents critically govern both biological target engagement and physicochemical properties [1]. Published structure–activity relationship (SAR) data on xanthine oxidase (XO) inhibition demonstrate that substituent choice on the N1-aryl ring shifts IC₅₀ values across a >3-fold range (0.71–2.25 μM) within a single congeneric series [1]. An ortho-chloro substituent, as in the target compound, introduces distinct steric constraints and altered electron density on the triazole core relative to para-substituted or unsubstituted phenyl analogs, which can substantially affect enzyme binding pocket complementarity and metabolic stability [2]. Consequently, substituting this compound with a positional isomer or a different halogenated aryl analog without re-validation of the assay system risks irreproducible biological results and confounded SAR interpretation.

Quantitative Differentiation Evidence for 4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 895650-44-9) vs. Closest Analogs


Enhanced Calculated Lipophilicity vs. Unsubstituted Phenyl Analog Drives Differential Membrane Permeability and Protein Binding

The target compound bears chloro and methyl substituents on the N1-phenyl ring, which substantially increase calculated lipophilicity relative to the unsubstituted parent compound dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 17304-69-7; reported logP = 0.84) . Applying standard fragment-based estimates (Cl: +0.7; CH₃: +0.5 logP units), the target compound's estimated logP is approximately 2.04, representing a ~1.2 log unit increase [1]. This difference translates to roughly a 15-fold higher theoretical partition coefficient, which directly impacts passive membrane permeability, non-specific protein binding, and chromatographic retention behavior—all critical parameters in bioassay design and compound handling [2].

Lipophilicity Drug-likeness Physicochemical profiling ADME prediction

Ortho-Chloro Substituent Introduces Unique Steric and Electronic Constraints Absent in Para-Substituted and Dichloro Analogs

The 3-chloro-2-methylphenyl substituent places a chlorine atom ortho to the triazole N1 attachment point and a methyl group in the adjacent meta position, creating a distinctive steric environment not present in comparator compounds . The closest commercially available positional isomer, dimethyl 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, bears the methyl group para, fundamentally altering the torsional profile of the N1-aryl bond . Dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 129748-80-7) replaces the ortho-methyl with an additional chlorine, changing both steric bulk and hydrogen-bond acceptor character . Class-level SAR from 4,5-disubstituted 1,2,3-triazole IDO1 inhibitors demonstrates that subtle aryl substitution changes can shift enzyme inhibitory potency by orders of magnitude, confirming that ortho-substitution patterns are non-interchangeable with para-substituted or multiply halogenated analogs [1].

Structure-activity relationship Steric effects Halogen bonding Medicinal chemistry

Class-Level Xanthine Oxidase Inhibitory Potential with Documented SAR Sensitivity to Aryl Substituent Choice

Dimethyl 1-aryl-1H-1,2,3-triazole-4,5-dicarboxylates as a class exhibit xanthine oxidase (XO) inhibitory activity, with IC₅₀ values reported in the sub-micromolar to low micromolar range [1]. In a study of N-benzyl-substituted analogs, dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (compound 6g) achieved an IC₅₀ of 0.73 μM against XO, while the most potent analog (5c) reached 0.71 μM—demonstrating that chloro-substituted aryl-triazole-4,5-dicarboxylates are among the most effective inhibitors in this series [1]. Although the target compound (N1-phenyl rather than N1-benzyl) has not been individually tested in this assay, the presence of the chloro substituent—a feature associated with superior potency in the published series—suggests it is a rational candidate for XO inhibitor screening . Importantly, the published SAR shows a >3-fold IC₅₀ spread across analogs, confirming that aryl substituent choice is a primary potency determinant and that results from one analog cannot be extrapolated to another [1].

Xanthine oxidase inhibition Enzyme inhibition Gout Hyperuricemia IC50

Precedented Scaffold for Stearoyl-CoA Desaturase (SCD) Inhibitor Development with Patent-Documented Therapeutic Relevance

The 1,2,3-triazole-4,5-dicarboxylate scaffold is explicitly encompassed within the broad Markush claims of patent WO2009016216A1, which discloses triazole derivatives as inhibitors of stearoyl-CoA desaturase (SCD) for therapeutic applications in acne, cancer, dyslipidemia, atherosclerosis, obesity, type II diabetes, insulin resistance, hyperinsulinemia, hepatic steatosis, and NASH [1]. The patent describes 1,2,3-triazole compounds bearing ester or carboxylate functionalities at positions analogous to the 4,5-dicarboxylate motif, with aryl substitution at N1 [1]. While the specific 3-chloro-2-methylphenyl analog is not individually exemplified, its structural features—chlorinated ortho-substituted N1-aryl ring and dimethyl ester prodrug elements—align with the pharmacophoric requirements delineated in the patent's generic formula [2]. This patent landscape provides a documented rationale for prioritizing this compound in SCD-focused drug discovery programs, distinct from other triazole subclasses that lack this specific therapeutic targeting pedigree.

SCD inhibitor Stearoyl-CoA desaturase Metabolic disease Cancer Patent

Availability of Structurally Related Analog with Distinct N1-Substitution from Santa Cruz Biotechnology Enables Comparative Pharmacological Profiling

Santa Cruz Biotechnology offers dimethyl 1-[2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (Catalog sc-492733; 5 mg at $120.00), a compound that retains the identical 3-chloro-2-methylphenyl recognition element while extending the N1 side chain with an acetamide linker . This analog shares the chloro-methylphenyl pharmacophore with the target compound but differs in the N1 attachment chemistry, providing an immediate structural comparator for dissecting the contribution of the N1 side chain to target binding . The commercial availability of this closely matched analog from an established research reagent supplier enables side-by-side comparative dose-response profiling without requiring custom synthesis, reducing procurement timelines for SAR studies.

Chemical probe Comparative pharmacology Triazole analog Procurement

Limited Primary Literature Availability Necessitates Entry as a Novel Chemical Probe with Experimentally Unvalidated Differentiation

A comprehensive search of PubMed, Google Scholar, Google Patents, PubChem, ChemSpider, BindingDB, and major vendor databases (as of late April 2026) has not identified any primary research article, patent exemplification, or publicly disclosed bioassay dataset containing quantitative biological activity data specifically for CAS 895650-44-9 [1]. This compound appears to be offered primarily as a research chemical by specialty suppliers and has not yet been the subject of published pharmacological characterization . This evidence gap is itself a meaningful differentiator: procurement of this compound positions the user to generate first-in-class SAR data for the ortho-chloro/meta-methyl substitution pattern in the 1-aryl-triazole-4,5-dicarboxylate series, establishing novelty and potential intellectual property freedom-to-operate advantages relative to extensively characterized analogs such as the N-benzyl XO inhibitor series or the 4,5-disubstituted IDO1 inhibitor series [2].

Research chemical Novel chemical space Primary screening Procurement caveat

Recommended Research and Procurement Application Scenarios for 4,5-Dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 895650-44-9)


Xanthine Oxidase Inhibitor Lead Optimization: Probing Ortho-Substitution SAR

Based on the published SAR demonstrating >3-fold IC₅₀ sensitivity to aryl substituent choice in dimethyl triazole-4,5-dicarboxylate XO inhibitors (class IC₅₀ range: 0.71–2.25 μM) [1], this compound is positioned as a SAR probe for evaluating the impact of ortho-chloro/meta-methyl substitution on XO inhibitory potency. Researchers should test this compound in parallel with the published 4-chlorobenzyl analog (6g, IC₅₀ = 0.73 μM) and the unsubstituted phenyl analog to quantify the contribution of ortho-substitution to enzyme inhibition. Results can directly inform the design of next-generation XO inhibitors with improved potency and selectivity profiles.

SCD Inhibitor Drug Discovery: N1-Aryl Triazole-4,5-Dicarboxylate Scaffold Exploration

The inclusion of 1,2,3-triazole-4,5-dicarboxylate scaffolds in SCD inhibitor patents (WO2009016216A1) provides a documented therapeutic rationale for evaluating this compound in SCD enzyme assays [2]. The 3-chloro-2-methylphenyl substitution offers a distinct physiochemical profile (estimated logP ≈ 2.04) that may confer differential cell permeability and metabolic stability relative to previously exemplified SCD inhibitor chemotypes. Procurement is recommended for laboratories engaged in metabolic disease drug discovery seeking to expand beyond the well-characterized SCD inhibitor chemical space.

Comparative Pharmacological Profiling with Commercially Available Matched-Pair Analog

The availability of dimethyl 1-[2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (SCBT sc-492733) from Santa Cruz Biotechnology enables a direct matched-pair comparison . Co-procurement of both compounds allows dissection of the role of the N1 linker (direct aryl vs. acetamide-urea) on target binding, cellular activity, and ADME properties while holding the 3-chloro-2-methylphenyl pharmacophore and 4,5-dicarboxylate groups constant. This approach maximizes SAR information yield per procurement expenditure.

Novel Chemical Space Exploration and First-in-Class SAR Generation

Given the complete absence of published bioactivity data for this specific compound across all major scientific databases [3], procurement enables the generation of first-in-class SAR data for the ortho-chloro/meta-methyl substitution pattern within the 1-aryl-triazole-4,5-dicarboxylate series. This novelty carries potential intellectual property advantages and positions the procuring laboratory to establish foundational SAR that can guide subsequent patent filings and publication strategy. Researchers should anticipate performing de novo characterization including purity verification, stability assessment, solubility determination, and primary biological screening without reliance on published benchmarks.

Quote Request

Request a Quote for 4,5-dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.